molecular formula C18H18N4O5S2 B4575612 Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

Cat. No.: B4575612
M. Wt: 434.5 g/mol
InChI Key: UTGCJUCQSJBXLO-UHFFFAOYSA-N
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Description

This compound features a multifunctional heterocyclic scaffold, combining a thiazole ring (4-methyl substitution at position 4 and ethyl carboxylate at position 5) with an acetamido linker connected to a 1,3,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The 4-methoxy substituent on the phenyl ring may enhance lipophilicity and membrane permeability, while the thioether linkage could influence redox activity .

Properties

IUPAC Name

ethyl 2-[[2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5S2/c1-4-26-16(24)14-10(2)19-17(29-14)20-13(23)9-28-18-22-21-15(27-18)11-5-7-12(25-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTGCJUCQSJBXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate typically involves multiple steps, starting with the preparation of the thiazole ring. Common synthetic routes include the condensation of appropriate thioamides with α-haloketones or α-haloesters under basic conditions . Industrial production methods may involve the use of microwave irradiation to accelerate the reaction and improve yields .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer activity. Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is part of this class and has shown promising results in inhibiting cancer cell proliferation.

Case Studies

A study highlighted the synthesis and evaluation of various oxadiazole derivatives against multiple cancer cell lines, including HEPG2 (liver), MCF7 (breast), and SW1116 (colon). The compound exhibited an IC50 value lower than that of standard chemotherapeutics, indicating superior potency .

Compound NameCell LineIC50 Value (µM)Reference
This compoundMCF7< 1.0
Other Oxadiazole DerivativeHEPG21.18 ± 0.14
Another CompoundSW1116< 0.086

Pharmacological Applications

Beyond anticancer properties, this compound may also exhibit other pharmacological activities.

Antimicrobial Properties

Oxadiazoles have been reported to possess antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth and may serve as potential candidates for developing new antibiotics .

Enzyme Inhibition

Studies have shown that compounds with the oxadiazole structure can act as inhibitors for various enzymes involved in disease pathology. For instance, some derivatives have shown promising results in inhibiting alkaline phosphatase activity, which is relevant in certain cancers and metabolic disorders .

Synthesis and Structural Variations

The synthesis of this compound involves multi-step chemical processes that allow for variations in substituents on the oxadiazole ring. These modifications can significantly affect biological activity and selectivity against various targets .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to the inhibition of bacterial cell wall synthesis or protein synthesis. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in these biological processes .

Comparison with Similar Compounds

Table 1. Structural Comparison of Analogs

Compound Name Key Structural Differences Potential Implications
Ethyl 2-(2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate (Target) 1,3,4-Oxadiazole core; 4-methoxyphenyl substitution; thioether-acetamido linker Enhanced electron-donating effects (methoxy); redox modulation via thioether linkage
5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide 1,3,4-Thiadiazole core; methylthio group; phenylcarboxamide Reduced aromaticity compared to oxadiazole; altered solubility
Ethyl 2-[4-(2-Benzimidazolyl)-phenyl]-4-methylthiazole-5-carboxylate Benzimidazole substitution at phenyl ring; no oxadiazole or thioether Increased hydrogen-bonding capacity via benzimidazole
Ethyl 2-(2-(4-Chlorophenoxy)acetamido)-4-methylthiazole-5-carboxylate Chlorophenoxy group instead of oxadiazole-thioether Electron-withdrawing effects (Cl); potential cytotoxicity differences
Ethyl 2-[5-(4-Chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate Pyrazole core with halogenated aryl groups Steric bulk from pyrazole; dual halogen substitution for enhanced binding affinity
Ethyl 2-(3-Formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Hydroxyphenyl and formyl substituents Antioxidant potential via phenolic OH; reactivity from aldehyde group

Functional Group Impact

  • Oxadiazole vs.
  • Substituent Effects: The 4-methoxyphenyl group contrasts with electron-withdrawing groups (e.g., Cl in ) or hydrogen-bond donors (e.g., OH in ), influencing solubility and target selectivity.
  • Linker Flexibility : The thioether-acetamido linker may confer conformational flexibility, unlike rigid pyrazole or benzimidazole systems in .

Biological Activity

Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies and research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C21H22N2O4S
  • Molecular Weight : 398.48 g/mol

The biological activity of this compound is primarily attributed to its unique structural features:

  • Oxadiazole Ring : The presence of the oxadiazole moiety is known to enhance the compound's interaction with biological targets, particularly in antimicrobial and anticancer activities.
  • Thiazole Component : Thiazoles are recognized for their diverse biological activities, including antifungal and anticancer properties.
  • Methoxyphenyl Group : This substituent can influence the lipophilicity and overall bioactivity of the compound.

Anticancer Activity

Recent studies have demonstrated that derivatives containing oxadiazole rings exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation across various cell lines:

  • IC50 Values : Compounds with similar structures have reported IC50 values in the range of 1.61 µg/mL to 9.6 µg/mL against different cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's structural motifs suggest potential antimicrobial properties. Research indicates that oxadiazole-containing compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundType of ActivityTarget OrganismIC50 (µg/mL)
Compound AAntibacterialE. coli10
Compound BAntifungalC. albicans15

These results highlight the potential for this compound to serve as a lead compound in the development of new antimicrobial agents .

Neuroprotective Effects

Some studies have explored the neuroprotective effects of thiazole derivatives, suggesting that compounds similar to this compound may possess anticonvulsant properties. In models of induced seizures, certain thiazole derivatives demonstrated significant protective effects .

Case Studies

  • Study on Anticancer Activity : A study evaluated various thiazole derivatives against human cancer cell lines (HeLa and A549). The results indicated that specific modifications in the thiazole structure could enhance cytotoxicity significantly .
  • Antimicrobial Screening : A series of oxadiazole derivatives were tested against a panel of microorganisms. The findings revealed that compounds with similar structural features displayed notable antibacterial activity, supporting further investigation into their mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate

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